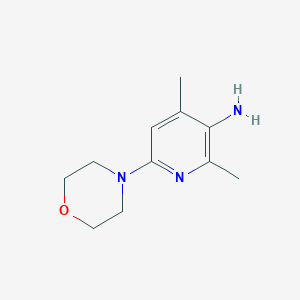

2,4-Dimethyl-6-morpholinopyridin-3-amine

Description

Significance of Substituted Pyridine (B92270) Systems in Advanced Chemical Research

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous feature in numerous natural products, pharmaceuticals, and functional materials. nih.gov Its structural similarity to benzene, with the key difference of a nitrogen atom replacing a methine group, imparts distinct chemical properties. wikipedia.org The nitrogen atom's presence renders the pyridine ring electron-deficient, which influences its reactivity towards electrophilic and nucleophilic substitution reactions. nih.govwikipedia.org

Substituted pyridines, in particular, offer a flexible framework that allows for the fine-tuning of a molecule's steric and electronic properties. This adaptability is crucial in drug design and the development of novel catalysts and ligands for organometallic chemistry. nih.gov The position and nature of substituents on the pyridine ring can dramatically alter a compound's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for its biological activity and material properties. nih.gov Researchers continue to develop novel synthetic methodologies to access multi-substituted pyridines, highlighting their ongoing importance in chemical research. acs.orgmdpi.comrsc.org

Fundamental Roles of Amine Functionalities in Constructing Complex Molecular Architectures

Amines are organic compounds characterized by a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. purkh.comijrpr.com This reactivity is fundamental to many organic reactions, enabling the formation of carbon-nitrogen bonds, which are prevalent in a wide range of biologically active molecules and synthetic materials. amerigoscientific.comfiveable.me Amine functionalities are key components in the synthesis of amides, enamines, and a variety of heterocyclic compounds. amerigoscientific.comsolubilityofthings.com

The role of amines extends to their ability to act as directing groups in organic synthesis, influencing the regioselectivity of reactions on aromatic rings. In medicinal chemistry, the amine group is a common feature in many drug molecules, where it can participate in crucial hydrogen bonding interactions with biological targets. ijrpr.com The versatility of the amine functional group, from its role as a building block in complex syntheses to its importance in biological interactions, underscores its central position in modern organic chemistry. purkh.comsolubilityofthings.com

Physicochemical Properties of 2,4-Dimethyl-6-morpholinopyridin-3-amine

While specific experimental data for this compound is not widely available, its properties can be inferred from closely related structures and computational predictions. The table below summarizes the predicted physicochemical properties for a similar compound, 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine.

| Property | Value |

| Molecular Formula | C₁₁H₁₇N₃O |

| Molecular Weight | 207.27 g/mol |

| Boiling Point | 406.1±45.0 °C (Predicted) |

| Density | 1.101±0.06 g/cm³ (Predicted) |

| pKa | 6.52±0.24 (Predicted) |

Data based on the closely related compound 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine. chemicalbook.com

Spectroscopic Data Interpretation

The structural features of this compound suggest key signatures in various spectroscopic analyses.

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the protons of the two methyl groups, the protons of the morpholine (B109124) ring, and the protons of the amine group. The chemical shifts and splitting patterns would provide detailed information about the connectivity of the molecule. |

| ¹³C NMR | Resonances for each unique carbon atom, including the carbons of the pyridine ring, the methyl groups, and the morpholine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely show the loss of the morpholine ring or methyl groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C-O-C stretching of the morpholine ring, and aromatic C-H and C=C stretching of the pyridine ring. |

Synthesis and Reactivity

The synthesis of this compound would likely involve a multi-step process, leveraging established methods for the functionalization of pyridine rings. A plausible synthetic route could involve the nucleophilic aromatic substitution of a suitably activated pyridine precursor with morpholine, followed by the introduction of the amine and methyl groups.

The reactivity of this compound is dictated by its functional groups:

Pyridine Ring: The electron-donating amine and morpholine groups would activate the pyridine ring towards electrophilic substitution. The nitrogen atom in the ring can also be protonated or alkylated.

Amine Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

Morpholine Moiety: The tertiary amine within the morpholine ring is also basic and can participate in acid-base reactions.

Potential Research Applications

Given the common occurrence of substituted pyridine and morpholine motifs in bioactive molecules, this compound could be a scaffold of interest in medicinal chemistry research. For instance, related morpholino-triazine derivatives have been investigated as mTOR inhibitors for potential therapeutic applications in neurological disorders and cancer. researchgate.net Furthermore, substituted pyridin-3-amine structures have been used in the synthesis of Schiff bases with potential antimicrobial properties. semanticscholar.orgnih.gov The specific substitution pattern of this compound may offer unique pharmacological profiles.

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2,4-dimethyl-6-morpholin-4-ylpyridin-3-amine |

InChI |

InChI=1S/C11H17N3O/c1-8-7-10(13-9(2)11(8)12)14-3-5-15-6-4-14/h7H,3-6,12H2,1-2H3 |

InChI Key |

LPMZGLWTJXFVTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1N)C)N2CCOCC2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for the 2,4 Dimethyl 6 Morpholinopyridin 3 Amine Core Structure

Retrosynthetic Disconnection Analysis of the Pyridin-3-amine Scaffold

A retrosynthetic analysis of 2,4-Dimethyl-6-morpholinopyridin-3-amine suggests several viable disconnection points, offering a blueprint for potential synthetic routes. The primary disconnections involve the bonds connecting the morpholine (B109124) and amine substituents to the pyridine (B92270) core, as well as the bonds forming the pyridine ring itself.

One logical disconnection is at the C-N bond between the pyridine ring and the morpholine moiety. This suggests a precursor such as a 6-halo-2,4-dimethylpyridin-3-amine, which could undergo a nucleophilic aromatic substitution (SNAr) reaction with morpholine. Another key disconnection targets the C-N bond of the 3-amino group. This points towards a precursor like 2,4-dimethyl-6-morpholino-3-nitropyridine, where the amino group can be introduced in a late-stage reduction step.

Further disassembly of the pyridine ring itself leads to acyclic precursors. For instance, a disconnection across the C2-C3 and N1-C6 bonds suggests a multicomponent reaction involving precursors that provide the necessary carbon and nitrogen atoms with the desired substitution pattern. This could involve the condensation of a β-dicarbonyl compound or its equivalent, an enamine, an ammonia (B1221849) source, and a fragment that will form the C5-C6 portion of the ring.

Direct Synthesis Approaches to the Pyridine Ring System

The direct construction of the polysubstituted pyridine ring offers an efficient pathway to the target scaffold, often in a single step from simple, acyclic precursors.

Multicomponent Condensation Reactions Utilizing Morpholine as a Core Reagent

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single operation. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs for pyridine synthesis can be applied. A hypothetical one-pot reaction could involve the condensation of an activated ketone, an enamine derived from morpholine, and a C2-N fragment to assemble the pyridine ring. The use of morpholine as a building block in multicomponent reactions for the synthesis of functionalized pyridines has been documented, showcasing its utility as an organobase catalyst and a reactant. nih.gov

Cyclization Pathways Involving Key Precursors for Pyridine Formation

The formation of the pyridine ring can also be achieved through the cyclization of suitably functionalized open-chain precursors. Various methods for pyridine synthesis involve the condensation of carbonyl compounds. nih.gov For the target molecule, a plausible strategy would involve the cyclization of a δ-amino-α,β-unsaturated ketone or a related intermediate. The challenge lies in designing a precursor that already incorporates the required methyl, amino, and morpholino substituents or their precursors in the correct positions.

Convergent and Divergent Synthetic Routes

Convergent and divergent strategies offer flexibility in the synthesis of the target compound, allowing for the late-stage introduction of key functional groups.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Morpholine Incorporation

A highly effective and widely used method for introducing the morpholine moiety is through nucleophilic aromatic substitution (SNAr) on a halogenated pyridine precursor. nih.govnih.gov This approach typically involves the reaction of a 6-chloro- or 6-fluoro-2,4-dimethylpyridin-3-amine with morpholine, often in the presence of a base and at elevated temperatures. The reactivity of halopyridines towards nucleophilic substitution is well-established, with fluoro- and chloro-substituted pyridines being common substrates. nih.gov

Table 1: Hypothetical Reaction Conditions for SNAr of 6-Chloro-2,4-dimethylpyridin-3-amine with Morpholine

| Entry | Halogen (X) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cl | K₂CO₃ | DMSO | 120 | 85 |

| 2 | Cl | NaH | DMF | 100 | 82 |

| 3 | F | Et₃N | Acetonitrile | 80 | 90 |

This is a hypothetical data table based on typical conditions for SNAr reactions.

Selective Functional Group Interconversions to Access the Primary Amine Moiety

The introduction of the 3-amino group is a critical step in the synthesis. A common and reliable method is the reduction of a corresponding 3-nitro group. This strategy allows for the construction of the 2,4-dimethyl-6-morpholinopyridine core first, followed by the late-stage introduction of the amine functionality. Various reducing agents can be employed for the selective reduction of the nitro group in the presence of the pyridine and morpholine rings.

Table 2: Potential Reducing Agents for the Conversion of 3-Nitro-2,4-dimethyl-6-morpholinopyridine to the 3-Amine

| Entry | Reducing Agent | Solvent | Conditions |

| 1 | H₂, Pd/C | Ethanol (B145695) | Room Temperature, 1 atm |

| 2 | SnCl₂·2H₂O | Ethanol | Reflux |

| 3 | Fe, NH₄Cl | Ethanol/Water | Reflux |

| 4 | Na₂S₂O₄ | THF/Water | Room Temperature |

This table presents common reagents for nitro group reduction.

Green Chemistry Principles and Sustainable Synthetic Protocols in Pyridine Derivative Production

The production of highly substituted pyridines, a critical scaffold in pharmaceuticals and agrochemicals, is increasingly being guided by the principles of green chemistry to mitigate environmental impact and enhance efficiency. nih.govresearchgate.net Traditional synthetic routes often involve harsh reaction conditions, stoichiometric quantities of hazardous reagents, and the generation of significant waste, which is undesirable from a sustainability perspective. researchgate.netucl.ac.uk Modern approaches focus on developing protocols that are safer, more energy-efficient, and generate less waste by adhering to key green chemistry metrics. nih.gov

Sustainable strategies for pyridine synthesis emphasize the use of greener solvents, alternative energy sources, and catalytic methods. rasayanjournal.co.in Water, being non-toxic and readily available, is considered the greenest solvent alternative to volatile organic solvents (VOS). rsc.org The development of water-based organic reactions is highly desirable, leveraging its polarity and hydrophobic interactions to facilitate reactions. rsc.org Other green alternatives include the use of ethanol, which is a bio-based solvent. nih.gov

Methodologies such as multicomponent reactions (MCRs) are central to sustainable synthesis, as they combine multiple reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. nih.govresearchgate.net The Guareschi–Thorpe and Hantzsch syntheses are classical examples of MCRs for pyridine rings that have been adapted using modern, greener approaches. researchgate.netrsc.org

The use of alternative energy sources like microwave irradiation and ultrasound has proven effective in accelerating reaction times and improving yields compared to conventional heating methods. nih.govresearchgate.netacs.org Microwave-assisted synthesis, in particular, has been recognized as a significant green chemistry tool, offering advantages like shorter reaction times (minutes instead of hours), excellent yields, and often resulting in purer products with low-cost processing. nih.govacs.org

Catalysis plays a pivotal role in sustainable pyridine synthesis. The focus is on using non-toxic, reusable catalysts to replace hazardous reagents. bhu.ac.in For instance, activated fly ash has been reported as an efficient, eco-friendly, and reusable catalyst for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives, a related heterocyclic structure. bhu.ac.in This avoids the use of toxic metal catalysts and harmful reagents. bhu.ac.in Solvent- and halide-free approaches further enhance the green credentials of a synthetic route by directly functionalizing C-H bonds, improving atom economy. rsc.org

To quantitatively assess the sustainability of these synthetic protocols, several green chemistry metrics are employed. nih.govwhiterose.ac.uk These metrics provide a framework to evaluate the efficiency and environmental impact of a chemical process.

Interactive Data Table: Green Chemistry Metrics

This table summarizes key metrics used to evaluate the environmental performance of chemical syntheses.

| Metric | Description | Formula | Ideal Value |

| Atom Economy (AE) | Measures the efficiency of a reaction in converting reactant atoms to the desired product atoms. | (MW of product / Σ MW of reactants) x 100% | 100% |

| Reaction Mass Efficiency (RME) | A more comprehensive metric that accounts for reaction yield, stoichiometry, and atom economy. nih.govresearchgate.net | (Mass of product / Σ Mass of reactants) x 100% | 100% |

| Process Mass Intensity (PMI) | Calculates the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. nih.gov | Total mass in process / Mass of product | 1 |

| E-Factor (Environmental Factor) | Represents the ratio of the mass of total waste generated to the mass of the desired product. nih.govresearchgate.net | Total waste (kg) / Product (kg) | 0 |

| Stoichiometric Factor (SF) | Accounts for the use of excess reagents in a reaction. researchgate.net | (Mass of stoichiometric limiting reagent / Mass of actual limiting reagent) x (Σ MW of excess reagents / MW of limiting reagent) | 1 |

Detailed research findings highlight the practical advantages of these green protocols. For example, a one-pot, four-component reaction to synthesize novel pyridine derivatives under microwave irradiation in ethanol demonstrated significantly improved efficiency over conventional methods. nih.govacs.org

Interactive Data Table: Comparison of Synthesis Methods for Pyridine Derivatives

This table compares the efficiency of microwave-assisted synthesis versus conventional heating for a series of pyridine derivatives, based on reported research findings. nih.govacs.org

| Compound | Method | Reaction Time | Yield (%) |

| Pyridine Derivative 5a | Microwave (A) | 3 min | 94% |

| Pyridine Derivative 5a | Conventional (B) | 7 h | 85% |

| Pyridine Derivative 5c | Microwave (A) | 4 min | 91% |

| Pyridine Derivative 5c | Conventional (B) | 8 h | 80% |

| Pyridine Derivative 5h | Microwave (A) | 5 min | 88% |

| Pyridine Derivative 5h | Conventional (B) | 9 h | 78% |

The data clearly shows that microwave-assisted synthesis (Method A) leads to a dramatic reduction in reaction time and a notable increase in product yield compared to traditional refluxing methods (Method B). nih.govacs.org By integrating these principles—such as utilizing MCRs, employing green solvents and catalysts, and leveraging energy-efficient technologies—the synthesis of complex molecules like this compound can be aligned with the goals of sustainable chemical production. nih.govrasayanjournal.co.inresearchgate.net

An extensive search for scientific data on the chemical compound "this compound" has been conducted. Unfortunately, no specific research, including spectroscopic data such as NMR, X-ray diffraction, or mass spectrometry, could be located for this particular molecule in the available scientific literature and databases.

The search results yielded information on related but structurally distinct compounds, which cannot be used to provide an accurate and scientifically valid characterization of the requested molecule. Therefore, it is not possible to generate the detailed article as outlined in the user's request.

To proceed, verified spectroscopic data (NMR, XRD, MS) for "this compound" would be required.

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

A detailed vibrational analysis of 2,4-Dimethyl-6-morpholinopyridin-3-amine provides profound insights into its molecular structure, functional group arrangement, and potential conformational properties. While specific experimental Infrared (IR) and Raman spectra for this exact compound are not extensively reported in peer-reviewed literature, a comprehensive understanding of its vibrational characteristics can be derived from the well-established frequencies of its constituent functional groups: the aminopyridine core, the morpholine (B109124) substituent, and the methyl groups. This theoretical analysis allows for the prediction of its spectral features, which are indispensable for structural confirmation and characterization.

Theoretical Infrared (IR) Spectral Analysis

The IR spectrum is particularly sensitive to polar functional groups, making it an excellent tool for identifying key vibrational modes within the molecule. The primary amine (NH₂), the morpholine ring's ether linkage (C-O-C), and the pyridine (B92270) ring's C=N bonds are expected to produce prominent absorption bands.

The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes, respectively. tsijournals.com The presence of these two bands is a hallmark of a primary amine. Furthermore, the NH₂ scissoring (bending) vibration is expected to produce a medium to strong band around 1650-1580 cm⁻¹. tsijournals.com

The aromatic pyridine ring will exhibit several characteristic vibrations. Aromatic C-H stretching modes typically appear above 3000 cm⁻¹. derpharmachemica.com The C=C and C=N stretching vibrations within the ring are expected to give rise to a series of sharp bands of variable intensity in the 1600-1400 cm⁻¹ region. cdnsciencepub.comresearchgate.net

The morpholine ring contributes characteristic aliphatic C-H stretching vibrations, which are expected just below 3000 cm⁻¹. nih.gov A strong and characteristic band corresponding to the C-O-C asymmetric stretching of the ether linkage within the morpholine ring is anticipated in the 1150-1050 cm⁻¹ range. nih.gov The C-N stretching vibrations from both the morpholine and the aminopyridine moieties will also be present, typically in the 1330-1260 cm⁻¹ region. tsijournals.com

The methyl groups attached to the pyridine ring will show characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are expected in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively.

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | Medium |

| Amine (-NH₂) | N-H Scissoring (Bending) | 1650 - 1580 | Medium-Strong |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Pyridine Ring | C=C and C=N Ring Stretch | 1600 - 1400 | Medium-Strong (multiple bands) |

| Morpholine Ring | Aliphatic C-H Stretch | 2950 - 2850 | Medium-Strong |

| Morpholine Ring | C-O-C Asymmetric Stretch | 1150 - 1050 | Strong |

| Pyridine/Morpholine | C-N Stretch | 1330 - 1260 | Medium |

| Methyl (-CH₃) | Asymmetric C-H Stretch | 2975 - 2950 | Medium |

| Methyl (-CH₃) | Symmetric C-H Stretch | 2885 - 2865 | Medium-Weak |

| Methyl (-CH₃) | Asymmetric & Symmetric C-H Bending | 1470 - 1370 | Medium |

Theoretical Raman Spectral Analysis

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to IR spectroscopy. The aromatic pyridine ring and the C-C bonds within the morpholine ring are expected to be strong Raman scatterers.

The symmetric "ring breathing" vibration of the substituted pyridine ring is anticipated to produce a very strong and sharp band in the Raman spectrum, typically in the 1050-990 cm⁻¹ region. nih.gov This band is often one of the most intense in the Raman spectra of pyridine derivatives and is highly characteristic. Other ring stretching modes of the pyridine skeleton will also be Raman active, appearing in the 1600-1400 cm⁻¹ range. acs.org

While N-H and O-H stretches are typically weak in Raman spectra, the C-H stretching vibrations of the methyl and morpholine groups will be prominent in the 3000-2800 cm⁻¹ region. The C-N and C-O stretching vibrations of the morpholine ring are also expected to be observable. acs.orgresearchgate.net Conformational insights can sometimes be gleaned from the low-frequency region of the Raman spectrum (< 600 cm⁻¹), where torsional and skeletal deformation modes appear. Different conformers of the morpholine ring (e.g., chair and boat) can sometimes be distinguished by unique vibrational bands in this region. researchgate.net

Table 2: Predicted Raman Scattering Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Pyridine Ring | Symmetric Ring Breathing | 1050 - 990 | Strong |

| Pyridine Ring | C=C and C=N Ring Stretch | 1600 - 1400 | Medium-Strong (multiple bands) |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Morpholine Ring | Aliphatic C-H Stretch | 2950 - 2850 | Strong |

| Morpholine Ring | C-C Stretch | 1000 - 800 | Medium |

| Methyl (-CH₃) | C-H Stretch (Symmetric & Asymmetric) | 2975 - 2865 | Strong |

| Amine (-NH₂) | N-H Stretch | 3500 - 3300 | Weak |

| Molecular Skeleton | Skeletal Deformations/Torsions | < 600 | Medium-Weak |

Mechanistic Organic Chemistry and Intrinsic Reactivity of 2,4 Dimethyl 6 Morpholinopyridin 3 Amine

Electronic Properties and Reactivity Profiles of the Pyridinamine Substructure

The pyridine (B92270) ring, inherently an electron-deficient aromatic system, is substantially influenced by the presence of multiple electron-donating groups in 2,4-Dimethyl-6-morpholinopyridin-3-amine. The methyl groups at positions 2 and 4, and the morpholino group at position 6, all contribute electron density to the ring through inductive and mesomeric effects. This increased electron density enhances the nucleophilicity of the ring and its substituents.

The primary amine group at the 3-position is a key center of reactivity in this compound. Its nucleophilicity is a critical parameter governing its participation in various chemical reactions. The nucleophilicity of amines generally correlates with their basicity, with secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com The presence of electron-donating groups on the pyridine ring is expected to increase the electron density on the exocyclic amine, thereby enhancing its nucleophilicity.

Theoretical studies using Density Functional Theory (DFT) on substituted pyridines have shown that electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), which is a key factor in determining nucleophilicity. ias.ac.in For instance, N,N-dimethyl-3-aminopyridine exhibits a higher calculated global nucleophilicity value compared to 3-aminopyridine (B143674) itself, underscoring the role of electron-donating substituents. ias.ac.in By analogy, the cumulative electron-donating effect of the two methyl groups and the morpholino group in this compound would render the 3-amino group significantly nucleophilic.

Table 1: Calculated Global Nucleophilicity of Substituted Pyridines

| Compound | Global Nucleophilicity (eV) |

|---|---|

| 3-isopropylpyridine | 1.94 |

| N,N-dimethyl-3-aminopyridine | 2.47 |

| 3-(pyrrolidino)pyridine | 2.59 |

Data derived from DFT calculations on related substituted pyridines. ias.ac.in

The basicity of this compound is attributed to the lone pairs of electrons on the three nitrogen atoms: the pyridine ring nitrogen, the morpholino nitrogen, and the primary amine nitrogen. The protonation site is determined by the relative basicity of these nitrogen atoms. In many substituted aminopyridines, the ring nitrogen is the most basic site. However, the electronic environment created by the substituents can alter this preference. The electron-donating groups on the pyridine ring increase the electron density on the ring nitrogen, enhancing its basicity. At the same time, the lone pair of the 3-amino group is also available for protonation. The steric hindrance around the nitrogen atoms can also play a role in determining the site of protonation. In the case of N,N-dimethyl-2,4,6-trinitroaniline, steric inhibition of resonance makes the exocyclic nitrogen more basic. quora.com A similar effect from the adjacent methyl and morpholino groups in the target molecule could influence the basicity of the 3-amino group.

Chemical Transformations and Derivatization Reactions of the Primary Amine Group

The nucleophilic primary amine at the 3-position is a versatile handle for a variety of chemical transformations and derivatization reactions.

Acylation of the primary amine group is a common transformation. This reaction typically involves the treatment of the aminopyridine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. The efficiency of the reaction would be expected to be high due to the enhanced nucleophilicity of the amine. Mechanistically, the reaction follows a nucleophilic acyl substitution pathway.

Alkylation: N-alkylation of aminopyridines can be challenging due to the potential for multiple alkylations and competing alkylation at the ring nitrogen. However, methods for the monoalkylation of 2- and 3-aminopyridines have been developed using a carboxylic acid and sodium borohydride, which proceed under mild conditions to give good yields. researchgate.net Another approach involves the use of N-aminopyridinium salts as ammonia surrogates for self-limiting alkylation chemistry. chemrxiv.org Reductive amination is also a viable strategy for the N-alkylation of aminopyridines. nih.gov For this compound, these methods could be employed to introduce a variety of alkyl groups at the primary amine.

Silylation: Silylation is a common method for protecting amine groups. wikipedia.org The reaction involves treating the amine with a silylating agent, such as a silyl (B83357) halide (e.g., trimethylsilyl (B98337) chloride) or bis(trimethylsilyl)acetamide (BSA), typically in the presence of a base. wikipedia.org The resulting silyl amine is stable under many reaction conditions but can be easily cleaved when desired. Silylation of pyridines themselves can also occur at the ring carbons under certain catalytic conditions. rsc.org

A wide array of derivatization reagents can be used to modify primary amines for analytical or synthetic purposes. These reagents often target the primary amine group specifically. Examples of such reagents include:

Pyrylium salts: Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB) react selectively with primary amines. mdpi.com

Fluorogenic reagents: These reagents, upon reaction with an amine, produce a fluorescent product, which is useful for detection and quantification.

Isothiocyanates: Reagents such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate can be used for the derivatization of polyamines. nih.gov

The choice of derivatization reagent depends on the desired application, whether it is for enhancing detectability in analytical methods or for introducing a specific functional group for further synthetic transformations.

Table 2: Examples of Derivatization Reagents for Primary Amines

| Reagent Class | Example Reagent | Target Functional Group |

|---|---|---|

| Pyrylium Salts | 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) | Primary Amines |

| Isothiocyanates | 3,5-bis(trifluoromethyl)phenyl isothiocyanate | Primary and Secondary Amines |

In-depth Mechanistic Analysis of this compound Remains Largely Unexplored in Scientific Literature

The intrinsic reactivity of a molecule like this compound is dictated by the electronic and steric interplay of its constituent functional groups: a substituted pyridine ring, a morpholine (B109124) moiety, and an amino group. In principle, several reactive sites exist within the molecule. The pyridine nitrogen possesses a lone pair of electrons, rendering it basic and nucleophilic. The amino group at the 3-position is also a potential nucleophile and can influence the aromatic reactivity of the pyridine ring. The morpholine ring, with its secondary amine nitrogen, can also exhibit nucleophilic character.

General principles of organic chemistry allow for predictions regarding the potential reactivity of this compound. For instance, electrophilic aromatic substitution on the pyridine ring would be directed by the existing substituents. The amino group is a strong activating group, while the alkyl and morpholino groups also contribute to the electron density of the ring. However, without specific experimental data or computational studies, the precise regiochemical outcome of such reactions remains speculative. Similarly, reactions involving the nucleophilic centers—the pyridine nitrogen, the 3-amino group, and the morpholine nitrogen—would be competitive and dependent on the specific reaction conditions and the nature of the electrophile.

Detailed kinetic studies, which would provide quantitative data on reaction rates and the influence of various factors such as temperature and concentration, are essential for a thorough mechanistic investigation. Such studies would enable the determination of rate laws and activation parameters, offering insights into the reaction mechanism.

Furthermore, the identification and characterization of reaction intermediates are crucial for elucidating the step-by-step pathway of a chemical transformation. Spectroscopic techniques such as NMR, IR, and mass spectrometry are powerful tools for this purpose. However, no such studies specifically targeting the reaction intermediates of this compound have been reported.

Finally, transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides valuable information about the energy barriers of a reaction and the geometry of the high-energy transition state. These calculations can help to rationalize observed selectivity and provide a deeper understanding of the reaction mechanism at a molecular level. Again, the scientific literature lacks specific transition state analyses for reactions involving this compound.

Computational and Theoretical Chemistry Investigations of 2,4 Dimethyl 6 Morpholinopyridin 3 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For 2,4-Dimethyl-6-morpholinopyridin-3-amine, the HOMO is likely to be localized on the electron-rich aminopyridine ring and the morpholino group, particularly the nitrogen atoms, which possess lone pairs of electrons. The LUMO, conversely, would be distributed over the aromatic pyridine (B92270) ring, which can accept electron density. A hypothetical FMO analysis would provide the specific energy values for HOMO and LUMO, allowing for the calculation of the energy gap and thus a quantitative measure of its predicted reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: These values are illustrative and would need to be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are targets for nucleophiles.

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the morpholino group due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atoms of the amino group and the methyl groups would exhibit positive potential. This detailed charge distribution analysis provides a roadmap for predicting how the molecule will interact with other chemical species.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. These indices, derived from conceptual DFT, provide insights into various aspects of reactivity.

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.3 eV |

| Chemical Softness (S) | 1/(2η) | 0.217 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.66 eV |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static electronic properties, quantum chemical calculations are instrumental in mapping out the energetic landscapes of chemical reactions, providing a detailed understanding of reaction mechanisms.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By performing PES scans, computational chemists can identify the most favorable pathways for a chemical reaction. This involves systematically changing specific bond lengths, angles, or dihedral angles and calculating the energy at each step. The resulting energy profile reveals transition states (energy maxima) and intermediates (energy minima) along the reaction coordinate. For a molecule like this compound, this could be used to study, for example, the mechanism of its synthesis or its participation in further chemical transformations.

The transition state is the highest energy point on the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy or activation barrier. Quantum chemical calculations can accurately determine the geometry and energy of the transition state, allowing for the calculation of this barrier.

According to transition state theory, the rate of a reaction is exponentially dependent on the activation barrier. Therefore, by calculating these barriers, it is possible to predict the relative rates of different reaction pathways and determine the most likely mechanism. For this compound, this would be crucial for understanding its reactivity in various chemical environments and for designing synthetic routes that favor desired products.

Lack of Publicly Available Research Hinders Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemistry investigations of the compound this compound. Specifically, there is no public-domain research detailing its conformational analysis through molecular mechanics and dynamics simulations. This absence of dedicated studies prevents a detailed discussion of its structural flexibility, energetic landscapes, and dynamic behavior, which are crucial for understanding its chemical and biological properties.

Computational techniques such as molecular mechanics and molecular dynamics simulations are powerful tools for exploring the three-dimensional arrangements of molecules and their fluctuations over time. These methods can elucidate the preferred conformations of a molecule, the energy barriers between different spatial arrangements, and the influence of solvent on its structure. For a molecule like this compound, which possesses several rotatable bonds, such analyses would provide invaluable insights into its potential interactions with biological targets.

Molecular dynamics simulations, for instance, could offer a dynamic picture of how the morpholine (B109124) ring, the dimethyl-substituted pyridine core, and the amine group move in relation to one another. This would involve calculating trajectories of atoms over time, governed by a specific force field. From these simulations, key parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be derived to quantify the stability and flexibility of the molecule. Furthermore, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to estimate the free energy of binding to a receptor.

Despite the utility of these computational approaches in modern chemical research, their application to this compound has not been reported in accessible scientific databases or publications. Consequently, the creation of data tables detailing dihedral angles, potential energy surfaces, or stable conformers for this specific compound is not feasible without original research. The scientific community awaits future studies that may shed light on the conformational preferences and dynamic properties of this particular chemical entity.

Advanced Applications and Strategic Utility in Chemical Research

Deployment as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The aminopyridine scaffold is a cornerstone in the construction of a multitude of complex molecular architectures. The specific substitution pattern of 2,4-Dimethyl-6-morpholinopyridin-3-amine offers a unique combination of steric and electronic properties that can be strategically exploited in the synthesis of novel compounds.

The 3-amino group of this compound, ortho to one of the pyridine (B92270) nitrogen's activating methyl groups, is a key functional handle for the construction of fused heterocyclic systems. This arrangement is particularly amenable to cyclization reactions that lead to the formation of bicyclic and polycyclic structures with potential biological activity. A prominent example of such systems is the pyrido[2,3-d]pyrimidine (B1209978) core, a privileged scaffold in medicinal chemistry. researchgate.netacs.orgacs.org

The synthesis of these fused systems often involves condensation reactions with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, or other bifunctional electrophiles. For instance, the reaction of a 3-aminopyridine (B143674) derivative with a suitable three-carbon electrophilic partner can lead to the formation of a pyrimidine (B1678525) ring fused to the pyridine core. Multicomponent reactions, which allow for the construction of complex molecules in a single step, are a particularly efficient strategy for the synthesis of such fused systems. acs.orgsigmaaldrich.com One-pot, three-component reactions of aromatic aldehydes, malononitrile, and an aminouracil derivative have been shown to be an effective method for the synthesis of pyrido[2,3-d]pyrimidines. acs.org

The general reactivity of aminopyridines suggests that this compound could be a valuable precursor for a variety of fused heterocyclic systems, as outlined in the table below.

| Fused Heterocyclic System | General Synthetic Approach | Potential Reagents for Reaction with this compound |

| Pyrido[2,3-d]pyrimidines | Condensation with a three-carbon electrophile | Malonates, cyanoacetates, 1,3-dicarbonyl compounds |

| Imidazo[4,5-b]pyridines | Reaction with a one-carbon electrophile followed by cyclization | Formic acid, orthoesters, aldehydes |

| Pyrido[2,3-b]pyrazines | Condensation with a 1,2-dicarbonyl compound | Glyoxal, diacetyl |

| Pyrido[2,3-b] researchgate.netresearchgate.netoxazines | Reaction with an α-haloketone followed by cyclization | Phenacyl bromide, chloroacetone |

The methyl and morpholino substituents on the pyridine ring of this compound would be expected to influence the reactivity of the molecule and the properties of the resulting fused systems. The electron-donating nature of these groups could enhance the nucleophilicity of the 3-amino group, potentially facilitating the initial condensation step. Furthermore, these substituents would be incorporated into the final fused structures, providing opportunities for further functionalization and tuning of their physicochemical and biological properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules. mdpi.com While the native this compound is not directly suitable for these reactions, a halogenated derivative (e.g., a bromo- or iodo-substituted version at the 5-position of the pyridine ring) would be an excellent substrate for a variety of coupling reactions.

The introduction of a halogen atom would provide a reactive handle for the construction of more elaborate molecular scaffolds. The table below summarizes some of the key palladium-catalyzed coupling reactions that could be employed with a halogenated derivative of this compound.

| Coupling Reaction | Bond Formed | Typical Coupling Partners | Potential Products |

| Suzuki Coupling | C-C | Boronic acids, boronic esters | Biaryl and heteroaryl compounds |

| Heck Coupling | C-C | Alkenes | Substituted alkenes |

| Sonogashira Coupling | C-C | Terminal alkynes | Aryl alkynes |

| Buchwald-Hartwig Amination | C-N | Amines, amides | Diaryl amines, N-aryl amides |

The Suzuki coupling, for instance, would allow for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the pyridine ring, leading to the synthesis of complex biaryl structures. The Heck reaction would enable the formation of carbon-carbon bonds with alkenes, providing access to vinyl-substituted pyridines that can be further elaborated. researchgate.net The Sonogashira coupling offers a direct route to aryl alkynes, which are versatile intermediates in organic synthesis. researchgate.net Finally, the Buchwald-Hartwig amination would allow for the formation of new carbon-nitrogen bonds, providing access to a diverse array of substituted aminopyridines. sigmaaldrich.com

The strategic application of these coupling reactions would enable the diversification of the this compound scaffold, leading to the generation of libraries of novel compounds with potential applications in drug discovery and materials science.

Exploration in Catalysis Research and Catalyst Design

The unique electronic and structural features of this compound suggest its potential for exploration in the field of catalysis, both as an organocatalyst and as a ligand in transition metal catalysis.

4-(Dimethylamino)pyridine (DMAP) is a widely used and highly efficient nucleophilic catalyst for a variety of organic transformations, most notably acylation and esterification reactions. sigmaaldrich.comacs.orgresearchgate.net The catalytic activity of DMAP is attributed to the high nucleophilicity of the pyridine nitrogen, which is enhanced by the electron-donating dimethylamino group at the 4-position. science.gov

This compound shares the core aminopyridine structure with DMAP and possesses electron-donating methyl and morpholino groups on the pyridine ring. These substituents are expected to increase the electron density on the pyridine nitrogen, thereby enhancing its nucleophilicity and potential as a catalyst. The mechanism of DMAP-catalyzed acylation involves the initial reaction of the pyridine nitrogen with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then attacked by a nucleophile (e.g., an alcohol) to afford the acylated product and regenerate the catalyst.

Given the structural similarities to DMAP, it is plausible that this compound could function as a nucleophilic organocatalyst for acylation and esterification reactions. The steric bulk of the methyl and morpholino groups might influence the catalytic activity, potentially offering different substrate selectivities compared to DMAP. Research into the catalytic effectiveness of DMAP analogues has shown that conformational restriction can lead to enhanced catalytic activity. acs.org

The pyridine nitrogen and the exocyclic amino group of this compound provide two potential coordination sites for transition metals, making it a candidate for use as a ligand in transition metal catalysis. Aminopyridine-based ligands have been successfully employed in a variety of catalytic reactions, including cross-coupling reactions. researchgate.netmdpi.com

The ability of the aminopyridine scaffold to form stable complexes with transition metals is well-documented. researchgate.net In the context of palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in stabilizing the metal center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and influencing the selectivity of the reaction. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring.

In the case of this compound, the methyl and morpholino groups would modulate the electronic properties of the pyridine ring and the steric environment around the metal center. This could lead to unique catalytic activity and selectivity in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. The bidentate coordination of the pyridine nitrogen and the 3-amino group could form a stable five-membered chelate ring with a metal center, which is a common motif in catalyst design.

Integration into Advanced Materials Science and Functional Composites

The pyridine moiety is a versatile building block in materials science, finding applications in the synthesis of functional polymers, metal-organic frameworks (MOFs), and other advanced materials. researchgate.netbohrium.com The presence of multiple functional groups in this compound, including the reactive amino group and the coordinating pyridine nitrogen, makes it a promising candidate for integration into such materials.

Aminopyridines can be used as monomers in the synthesis of conductive polymers. researchgate.net The electropolymerization of 2-aminopyridine, for example, has been shown to produce polymer films with interesting electrochemical properties. researchgate.net The amino group of this compound could potentially be used as a site for polymerization, leading to the formation of novel polymers with tailored electronic and optical properties. The incorporation of the morpholine (B109124) and dimethylpyridine units into the polymer backbone could impart specific functionalities, such as improved solubility or self-assembly properties.

In the field of metal-organic frameworks (MOFs), amino-functionalized organic linkers are widely used to create materials with enhanced properties, such as improved gas sorption and catalytic activity. acs.orgrsc.org The amino group can act as a basic site for CO2 capture or as an anchoring point for post-synthetic modification. researchgate.net The pyridine nitrogen of this compound could coordinate to metal centers, while the amino group could be available for functionalization within the pores of the MOF. This could lead to the development of novel MOFs with applications in gas storage, separation, and catalysis.

Furthermore, the pyridine ring itself is a key component in a variety of functional materials. For example, pyridine-containing polymers have been investigated for applications in electronics, sensors, and drug delivery. The unique combination of functional groups in this compound could be leveraged to create new materials with tailored properties for a range of advanced applications.

Polymeric Materials and Network Structures Utilizing Amine Functionalities

The amine functionalities of this compound are pivotal to its use in polymer chemistry. Amine groups are highly valued in polymer synthesis for their ability to act as monomers, curing agents, and property modifiers. The subject compound possesses two key amine features: a reactive primary arylamine (-NH₂) at the C3 position and a tertiary amine integrated within the morpholine ring.

The primary amine group can participate directly in polymerization reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides, a class of polymers known for their high strength and thermal stability. This reaction creates a robust amide linkage, integrating the pyridinyl-morpholine structure into the polymer backbone.

Furthermore, this primary amine allows the molecule to function as a potent curing agent or cross-linker for resins like epoxies. During the curing process, the amine's active hydrogens open the epoxide rings, leading to the formation of a rigid, three-dimensional covalent network. The incorporation of the bulky and polar this compound structure into such a network can significantly influence the final material's properties, including its glass transition temperature, chemical resistance, and mechanical toughness. researchgate.net

| Functional Group | Potential Role in Polymerization | Conferred Properties |

| Primary Amine (-NH₂) on Pyridine Ring | Monomer (e.g., in polycondensation), Curing Agent (for epoxy resins), Initiator | Forms polymer backbone, creates cross-links, enhances thermal stability and mechanical strength. |

| Tertiary Amine (in Morpholine Ring) | Base catalyst, modifier | Influences solubility, adhesion, and thermal properties; can act as a catalytic site. |

| Pyridine Ring | Rigid structural unit | Provides thermal stability and rigidity to the polymer chain. |

Design of Responsive and Smart Materials through Chemical Modification

Smart materials, which can alter their properties in response to external stimuli such as pH, temperature, or light, are at the forefront of materials science. The chemical structure of this compound is well-suited for creating such responsive systems.

The nitrogen atoms in the pyridine ring and the morpholine moiety are basic and can be protonated in acidic conditions. If this molecule is incorporated into a polymer, this pH-responsiveness is transferred to the bulk material. For example, a hydrogel synthesized using this compound could exhibit swelling or shrinking behavior as the ambient pH changes. In acidic environments, protonation of the nitrogen sites would lead to electrostatic repulsion between polymer chains, causing the hydrogel to swell. Conversely, in neutral or basic conditions, the charges would be neutralized, allowing the hydrogel to contract.

Moreover, the primary amine group serves as a versatile handle for post-polymerization modification. rsc.org Functional molecules, such as photochromic dyes, fluorescent probes, or bioactive ligands, can be covalently attached to the polymer network via this amine. This allows for the design of materials with tailored responses, such as:

Light-Responsive Materials: Attaching a photo-switchable molecule could allow for the reversible control of the material's properties (e.g., color, shape) with light.

Chemosensors: Immobilizing a specific receptor molecule could create a sensor that changes its optical or electronic properties upon binding a target analyte.

The ability to introduce these functionalities through controlled chemical modification makes this compound a strategic component in the development of sophisticated, high-performance smart materials.

Structure-Activity Relationship (SAR) Studies in Related Chemical Series for Mechanistic Understanding

While specific SAR studies on this compound are not extensively documented in public literature, the principles of SAR can be applied to its structure to predict how modifications would influence its activity, particularly in a medicinal chemistry context. Aminopyridine scaffolds are common in pharmacologically active compounds, often as kinase inhibitors. nih.gov SAR studies systematically alter different parts of a lead molecule to understand their contribution to biological activity and optimize properties like potency and selectivity.

For this compound, an SAR study would dissect the molecule into its core components:

The 3-Aminopyridine Core: This is the central scaffold. The primary amine is often a critical interaction point, forming hydrogen bonds with biological targets. Its position relative to the pyridine nitrogen is crucial for defining the geometry of these interactions.

Methyl Groups (C2, C4): These substituents influence the molecule's electronics and sterics. They can affect the basicity of the pyridine nitrogen and create specific steric profiles that may enhance binding to a target protein by fitting into hydrophobic pockets or, conversely, cause steric clashes that reduce affinity.

The Morpholine Ring (C6): This group is a key determinant of the compound's physicochemical properties. As a polar, hydrogen bond-accepting group, it significantly enhances aqueous solubility and can form crucial interactions with biological targets. Replacing the morpholine with other cyclic or acyclic amines (e.g., piperidine, pyrrolidine, or dimethylamine) would systematically probe the importance of its size, conformation, and the presence of the ether oxygen for activity.

| Molecular Component | Modification Strategy | Predicted Impact on Activity/Properties |

| 3-Amine Group | Acylation, Alkylation, Conversion to urea/thiourea | Alters hydrogen bonding capacity; modifies polarity and size to probe binding pocket. |

| C2-Methyl Group | Removal, Replacement (e.g., with H, Ethyl, CF₃) | Probes steric tolerance near the pyridine nitrogen; alters electronic properties. |

| C4-Methyl Group | Removal, Replacement (e.g., with H, Cl, Methoxy) | Investigates steric and electronic requirements in this region of the binding site. |

| C6-Morpholine Ring | Replacement (e.g., with Piperidine, Thiomorpholine, open-chain amines) | Modulates solubility, metabolic stability, and hydrogen bonding interactions. |

By synthesizing and testing analogs based on these modifications, researchers can build a comprehensive SAR model. This model provides a mechanistic understanding of how the compound interacts with its target, guiding the rational design of more potent, selective, and drug-like molecules. nih.gov For instance, if replacing the C4-methyl group with a larger ethyl group abolishes activity, it suggests a tight steric constraint in that region of the target's binding site.

Q & A

Q. What are the established synthetic routes for 2,4-dimethyl-6-morpholinopyridin-3-amine, and what are their critical optimization parameters?

The compound is typically synthesized via multi-step heterocyclic condensation. A common method involves reacting substituted enones with guanidine derivatives under basic conditions. For example, (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones can react with guanidine nitrate in ethanol with lithium hydroxide at reflux (~4 hours), followed by purification via column chromatography (ethyl acetate/petroleum ether) . Key parameters include temperature control (reflux conditions), stoichiometry of base (e.g., LiOH), and solvent selection to minimize side reactions.

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify proton environments (e.g., methyl groups at δ ~2.3–2.5 ppm, morpholine protons at δ ~3.6–3.8 ppm) and aromatic carbons.

- X-ray crystallography : Resolves spatial arrangements, such as the planar pyridine ring and morpholine substituent orientation .

- Mass spectrometry : Confirms molecular weight (122.168 g/mol for the core structure) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies recommend storage at –20°C under inert atmospheres to prevent oxidation of the morpholine ring or amine group. Solubility can be enhanced via salt formation (e.g., HCl salts) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in catalytic reactions?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the amine group (–NH) and morpholine oxygen are electron-rich, favoring interactions with metal catalysts or electrophiles. Molecular docking studies may further explore binding affinities to biological targets .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial or kinase inhibition) often arise from assay variability. Standardization steps include:

- Dose-response normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity thresholds.

- Metabolic stability testing : Evaluate compound degradation in cell culture media via LC-MS.

- Orthogonal assays : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can the synthetic yield of this compound be improved while minimizing byproducts?

Process optimization strategies:

Q. What are the challenges in characterizing degradation products of this compound under oxidative stress?

Oxidative degradation pathways (e.g., morpholine ring opening or amine oxidation) require advanced analytical workflows:

- HPLC-HRMS : Identifies degradants with high mass accuracy.

- EPR spectroscopy : Detects radical intermediates during oxidation.

- Isotopic labeling : Tracks specific atoms (e.g., -amine) to elucidate mechanisms .

Methodological Considerations

Q. How to design a SAR study for derivatives of this compound targeting kinase inhibition?

- Core modifications : Introduce substituents at C-2, C-4, or the morpholine ring to probe steric/electronic effects.

- In vitro profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity.

- Co-crystallization : Obtain X-ray structures of derivatives bound to target kinases (e.g., EGFR, AKT) to guide optimization .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- PXRD : Distinguishes crystalline vs. amorphous phases.

- DSC/TGA : Identifies thermal transitions (melting points, decomposition).

- Raman spectroscopy : Detects lattice vibrations unique to each polymorph .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.